Methylandrostenediol is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. [, ] It was initially developed for therapeutic purposes, exhibiting anabolic properties similar to testosterone, but with a lower androgenic potential. [, , ] Its primary role in scientific research has been in understanding its metabolic and biochemical effects, exploring its impact on various physiological systems, and examining its potential for therapeutic applications, particularly in conditions involving tissue wasting or growth deficiency. [, , , , , , , ]
Methandriol is classified as an anabolic androgen steroid (AAS) and is a 17α-alkylated derivative of 5-androstenediol. It was first synthesized in 1935 by Organon and has been utilized in both oral and injectable forms. Methandriol is available under various trade names such as Crestabolic, Cytobolin, and Diandren . Its chemical formula is , with a molar mass of approximately 304.47 g/mol .
The synthesis of methandriol typically involves the following steps:
The esterification reaction can be summarized as follows:
The product is usually purified through recrystallization or chromatography techniques.
The molecular structure of methandriol can be described as follows:
Methandriol participates in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for methandriol primarily involves:
This complex interaction results in enhanced muscle development and strength.
Methandriol exhibits several notable physical and chemical properties:
Methandriol has several scientific applications:
Research into methandriol continues, particularly concerning its effects on protein metabolism and potential therapeutic uses in muscle-wasting diseases.
Microbial biotransformation studies reveal significant interspecies differences in Methandriol metabolism. In equine models, hindgut microbiota convert phytosterols (e.g., β-sitosterol) to anabolic steroids via side-chain cleavage, producing metabolites like androstenedione (AED) and boldenone. These transformations occur through in vitro simulations of equine hindgut fermentation, where fecal inocula from different horses show variable conversion efficiencies [3]. By contrast, human hepatic metabolism primarily involves cytochrome P450-mediated reactions, yielding phase I metabolites such as hydroxylated and oxidized derivatives. Equine studies identify unique metabolites like ethylmalonate and β-hydroxy-isovalerate during endurance racing, reflecting species-specific energy metabolism shifts toward fatty acid oxidation [7]. Key differences include:
Table 1: Species-Specific Metabolites of Methandriol Precursors
Species | Unique Metabolites | Biotransformation Site | Key Enzymes/Pathways |
---|---|---|---|
Equine | Ethylmalonate, Boldenone | Hindgut microbiota | Microbial side-chain cleavage |
Human | 16β-Hydroxymethandriol | Liver microsomes | CYP3A4 oxidation |
Methandriol shares core urinary metabolites with other 17α-alkyl steroids (e.g., metandienone, methyltestosterone) due to structural similarities. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) identifies 6β-hydroxymetandienone and 17-epimetandienone as characteristic metabolites in human urine. These compounds arise from:
Table 2: Shared Urinary Metabolites of 17α-Alkyl Steroids
Parent Steroid | Common Metabolites | Structural Features Facilitating Detection |
---|---|---|
Methandriol | 6β-Hydroxymethandriol | 17α-methyl group; C6 β-OH orientation |
Metandienone | 6β-Hydroxymetandienone | 17α-methyl; 1,4-diene A-ring |
Methyltestosterone | 17α-Methyl-5β-androstane-3α,17β-diol | Saturated A-ring; 17α-methyl retention |
Methandriol undergoes tissue-specific transformations regulated by 5α-reductase and aromatase:
Anti-doping laboratories employ multi-tiered analytical strategies for Methandriol detection:
Table 3: Detection Methods for Methandriol and Metabolites
Method | Target Analytes | Detection Limit | Discriminatory Power |
---|---|---|---|
LC-ESI-MS/MS (Screening) | 6β-Hydroxymethandriol glucuronide | 0.5 ng/mL | Moderate (matrix interference) |
GC-C-IRMS (Confirmation) | Methandriol; 17-keto metabolites | 1.0 ng/mL | High (δ13C natural abundance) |
Ion Mobility Spectrometry | Isomeric 17α-alkyl metabolites | 2.0 ng/mL | High (drift time separation) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7